Cas no 2137719-04-9 (Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-)

Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-
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- インチ: 1S/C9H19F2N3O/c1-6(2)14-8(15)13-5-4-9(3,12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H2,13,14,15)
- InChIKey: FVUZRROWZFQIQP-UHFFFAOYSA-N
- ほほえんだ: N(CCC(N)(C)C(F)F)C(NC(C)C)=O
Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-691453-1.0g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 1g |
$1714.0 | 2023-05-24 | ||
Enamine | EN300-691453-0.1g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 0.1g |
$1508.0 | 2023-05-24 | ||
Enamine | EN300-691453-0.05g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 0.05g |
$1440.0 | 2023-05-24 | ||
Enamine | EN300-691453-0.5g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 0.5g |
$1646.0 | 2023-05-24 | ||
Enamine | EN300-691453-2.5g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 2.5g |
$3362.0 | 2023-05-24 | ||
Enamine | EN300-691453-10.0g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 10g |
$7373.0 | 2023-05-24 | ||
Enamine | EN300-691453-0.25g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 0.25g |
$1577.0 | 2023-05-24 | ||
Enamine | EN300-691453-5.0g |
3-(3-amino-4,4-difluoro-3-methylbutyl)-1-(propan-2-yl)urea |
2137719-04-9 | 5g |
$4972.0 | 2023-05-24 |
Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-に関する追加情報
Comprehensive Overview of Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- (CAS No. 2137719-04-9)
The compound Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- (CAS No. 2137719-04-9) is a specialized urea derivative with unique structural features, including a difluoromethyl group and an isopropyl moiety. These functional groups contribute to its distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both amino and urea functionalities enhances its potential as a building block for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
In recent years, the demand for fluorinated compounds like Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- has surged due to their enhanced metabolic stability and bioavailability. Researchers are increasingly exploring such molecules for applications in precision medicine and sustainable agriculture. The compound’s difluoro substitution, in particular, is a hot topic in medicinal chemistry, as it mimics the steric and electronic effects of hydroxyl groups while improving lipophilicity.
The synthesis of Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- involves multi-step organic reactions, often starting from 3-amino-4,4-difluoro-3-methylbutylamine and isopropyl isocyanate. Optimizing these processes for scalability and yield is a key focus for industrial chemists. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for characterizing its purity and confirming its structure, ensuring compliance with regulatory standards.
From an environmental perspective, the compound’s biodegradability and eco-toxicity profile are under scrutiny, aligning with the global push for green chemistry. Innovations in catalytic methods and solvent-free reactions are being explored to minimize waste during its production. Additionally, computational tools like molecular docking are employed to predict its interactions with biological targets, accelerating its potential applications in drug development.
Market trends indicate growing interest in custom synthesis of Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-, driven by its versatility in R&D. Companies specializing in fine chemicals are expanding their portfolios to include such niche derivatives, catering to academic and industrial clients. FAQs often revolve around its storage conditions (typically 2-8°C under inert atmosphere) and compatibility with common reagents, reflecting practical concerns in laboratory settings.
In summary, Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)- represents a compelling case study in the intersection of fluorine chemistry and urea-based scaffolds. Its tailored design addresses contemporary challenges in life sciences, while ongoing research continues to uncover new possibilities for this multifaceted molecule.
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